molecular formula C22H46O2Si2 B15347921 Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl- CAS No. 68892-10-4

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-

Cat. No.: B15347921
CAS No.: 68892-10-4
M. Wt: 398.8 g/mol
InChI Key: AOTLKIISJBQSTG-UHFFFAOYSA-N
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Description

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] is a chemical compound with the molecular formula C22H46O2Si2. It is a silane derivative featuring a cyclopentene ring substituted with an undecyl group and two trimethylsilyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] typically involves the reaction of 4-undecyl-1-cyclopentene with trimethylsilyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can lead to the formation of saturated analogs.

  • Substitution: : The silyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of cyclopentene-1,2-dicarboxylic acid derivatives.

  • Reduction: : Formation of cyclopentene-1,2-diol derivatives.

  • Substitution: : Formation of various silyl ether derivatives.

Scientific Research Applications

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

  • Biology: : The compound may be used in the study of lipid membranes and interactions with biological molecules.

  • Industry: : Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves its interaction with molecular targets and pathways. The silyl groups can act as protective groups in organic synthesis, preventing unwanted reactions at specific sites. The compound may also interact with biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] is unique due to its specific structural features and potential applications. Similar compounds include:

  • Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[triethyl-]

  • Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[phenyl-]

  • Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[ethyl-]

These compounds share the cyclopentene core and silyl ether groups but differ in the substituents attached to the silicon atoms, leading to variations in their chemical properties and applications.

Properties

CAS No.

68892-10-4

Molecular Formula

C22H46O2Si2

Molecular Weight

398.8 g/mol

IUPAC Name

trimethyl-(2-trimethylsilyloxy-4-undecylcyclopenten-1-yl)oxysilane

InChI

InChI=1S/C22H46O2Si2/c1-8-9-10-11-12-13-14-15-16-17-20-18-21(23-25(2,3)4)22(19-20)24-26(5,6)7/h20H,8-19H2,1-7H3

InChI Key

AOTLKIISJBQSTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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